2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It contains a thieno[2,3-d]pyrimidin-4-one moiety, which is a type of heterocyclic compound that includes sulfur and nitrogen atoms . These types of compounds are often studied for their potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Heterocyclic compounds like this one often participate in reactions that involve the opening or closing of their rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the nature of its atoms, and the type and arrangement of its bonds. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Scientific Research Applications
Thymidylate Synthase Inhibition and Antitumor Activity
A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines highlighted their synthesis as potential inhibitors of thymidylate synthase (TS) and their use as antitumor and/or antibacterial agents. These compounds, including those with a thieno[2,3-d]pyrimidin-4-one structure, showed significant inhibitory effects against human TS, suggesting their potential in cancer treatment due to the crucial role of TS in DNA synthesis. Notably, analogues with specific substituents demonstrated more potent inhibitory effects than some previously studied compounds, underscoring their relevance in developing new antitumor therapies (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Dual Inhibition of TS and Dihydrofolate Reductase
Further research into classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates revealed their potential as dual inhibitors of TS and dihydrofolate reductase (DHFR). These enzymes are critical for nucleotide synthesis, and their inhibition can disrupt DNA replication and repair, making these compounds valuable in cancer therapy and antibacterial treatments. Among the synthesized compounds, some showed outstanding potency as dual inhibitors, indicating the promise of this scaffold for developing therapies targeting multiple pathways simultaneously (Gangjee, Qiu, Li, & Kisliuk, 2008).
Anti-HIV-1 Activity
The synthesis of new 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one, including variations with different substituents at positions 5 and 6 of the pyrimidine ring, was explored for their anti-HIV-1 activity. These compounds demonstrated virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1) in vitro, suggesting their potential application in antiviral therapy (Novikov, Ozerov, Sim, & Buckheit, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-6-9-23-20(25)18-14(4)15(5)27-19(18)22-21(23)26-11-17(24)16-8-7-12(2)13(3)10-16/h6-8,10H,1,9,11H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAKBXQKVNSFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
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